molecular formula C8H7BrClF B3059225 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene CAS No. 958027-89-9

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Cat. No. B3059225
M. Wt: 237.49
InChI Key: PYDPEFBTPCEHMH-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a halogenated aromatic compound, which means it contains a benzene ring (a type of aromatic compound) and halogen atoms (bromine, chlorine, and fluorine in this case).



Synthesis Analysis

The synthesis of an organic compound often involves various chemical reactions, including functional group transformations, carbon-carbon bond formations, and others. The specific synthesis pathway would depend on the starting materials and the desired product.



Molecular Structure Analysis

Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are often used to determine the molecular structure of an organic compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can often be predicted based on its functional groups.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted based on the compound’s structure and functional groups.


Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide information on safe handling and storage procedures.


Future Directions

This would involve predicting or suggesting potential applications or areas of study for the compound. This could be based on the compound’s properties, its biological activity, or other factors.


properties

IUPAC Name

1-(2-bromoethyl)-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDPEFBTPCEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695012
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

CAS RN

958027-89-9
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

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